2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone
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Overview
Description
2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone typically involves the bromination of a thiazole derivative. One common method is the reaction of 2-bromo-1,3-thiazole with bromine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like chloroform or ether, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted thiazoles with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiazolidines and other reduced derivatives.
Scientific Research Applications
2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to various physiological effects. For example, it may bind to DNA or proteins, altering their function and leading to antimicrobial or antifungal activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(1,3-thiazol-2-yl)ethanone
- 2-(2-bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- 2-(bromoacetyl)-1,3-thiazole
Uniqueness
2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NOS/c6-1-3(9)4-2-8-5(7)10-4/h2H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDOWYCLFGXTAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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